
3-(Octyloxy)thiophene-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octyloxy)thiophene-2,5-dicarbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, and the presence of the octyloxy group and dicarbaldehyde functionalities makes this compound particularly interesting for various applications in materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)thiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene-2,5-dicarbaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octyloxy)thiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 3-(Octyloxy)thiophene-2,5-dicarboxylic acid.
Reduction: 3-(Octyloxy)thiophene-2,5-dimethanol.
Substitution: 3-(Octyloxy)-4-bromo-thiophene-2,5-dicarbaldehyde (for bromination).
Applications De Recherche Scientifique
3-(Octyloxy)thiophene-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Octyloxy)thiophene-2,5-dicarbaldehyde largely depends on its application. In organic electronics, its role as a conjugated system allows for efficient charge transport and light absorption. The presence of the octyloxy group enhances solubility and processability, making it suitable for use in solution-based fabrication techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2,5-dicarbaldehyde: Lacks the octyloxy group, making it less soluble and less processable in organic solvents.
3-(Hexyloxy)thiophene-2,5-dicarbaldehyde: Similar structure but with a shorter alkyl chain, which may affect its solubility and electronic properties.
3-(Octyloxy)thiophene-2,5-dicarboxylic acid: Oxidized form with carboxylic acid groups instead of aldehydes.
Uniqueness
3-(Octyloxy)thiophene-2,5-dicarbaldehyde is unique due to the presence of the octyloxy group, which enhances its solubility and processability. This makes it particularly useful in applications where solution-based processing is required, such as in the fabrication of organic electronic devices .
Propriétés
Numéro CAS |
486396-62-7 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
3-octoxythiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C14H20O3S/c1-2-3-4-5-6-7-8-17-13-9-12(10-15)18-14(13)11-16/h9-11H,2-8H2,1H3 |
Clé InChI |
VELRDEZLRTVVBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(SC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


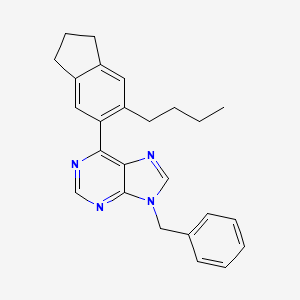
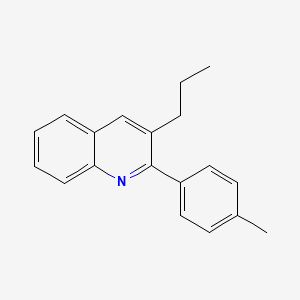
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
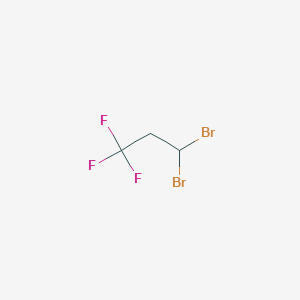
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
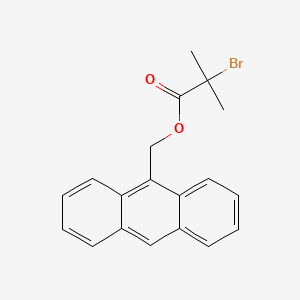
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
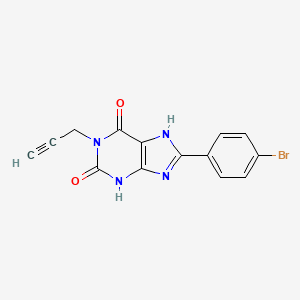
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
